molecular formula C19H17BrN2OS B2378933 3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide CAS No. 2319841-03-5

3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide

Cat. No.: B2378933
CAS No.: 2319841-03-5
M. Wt: 401.32
InChI Key: YTIYGEYRYHVRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenyl group, a thiophenyl-pyridinyl moiety, and a propanamide backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Coupling Reaction: The thiophen-3-yl group is coupled with the pyridin-4-yl moiety using a palladium-catalyzed cross-coupling reaction.

    Amidation: The final step involves the formation of the propanamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like methoxy or tert-butyl groups.

Scientific Research Applications

3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the thiophenyl-pyridinyl moiety can interact with nucleic acids or proteins. The propanamide backbone provides stability and enhances the compound’s overall bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide: Similar structure but with a chlorine atom instead of bromine.

    3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide: Contains a fluorine atom in place of bromine.

    3-(2-iodophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide: Features an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide imparts unique reactivity and binding properties compared to its chlorine, fluorine, and iodine analogs. This makes it particularly valuable in specific chemical reactions and biological applications.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2OS/c20-17-4-2-1-3-15(17)5-6-19(23)22-12-14-7-9-21-18(11-14)16-8-10-24-13-16/h1-4,7-11,13H,5-6,12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIYGEYRYHVRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.